2-(3-Aminopropylamino)ethanethiol dihydrochloride
Overview
Description
Amifostine thiol is a radioprotective agent and an active metabolite of amifostine. It is formed from amifostine by plasma membrane-bound alkaline phosphatase. Amifostine thiol scavenges ABTS radicals in a cell-free assay. It prevents single- and double-stranded DNA breaks induced by γ-radiation, as well as inhibits γ-radiation-induced mutations at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus in V79-B310H lung fibroblast cells when used at a concentration of 4 mM. Amifostine thiol also reduces cis-DDP-induced mutations at the HGPRT locus in V79-B310H cells. It increases survival, reduces the loss of bone marrow progenitor cells, and inhibits decreases in intestinal collagen thickness and crypt and Paneth cell density in mice exposed to total body γ-irradiation when administered at a dose of 500 mg/kg prior to irradiation.
WR-1065 Dihydrochloride is a metabolite of Amifostine.
Mechanism of Action
Target of Action
The primary target of 2-(3-Aminopropylamino)ethanethiol dihydrochloride, also known as WR-1065, is the p53 protein . The p53 protein is a crucial component in the cell that regulates the cell cycle and hence functions as a tumor suppressor, preventing cancer .
Mode of Action
WR-1065 interacts with its target, the p53 protein, by activating and reactivating it . This activation is achieved through a non-genotoxic signaling pathway involving c-Jun N-terminal kinase .
Biochemical Pathways
The activation of p53 by WR-1065 affects several biochemical pathways. Primarily, it leads to the scavenging of reactive oxygen species (ROS) . This action reduces oxidative stress in cells, which can prevent damage to cellular components including DNA, proteins, and lipids .
Pharmacokinetics
It is known that the compound iscell-permeable , which allows it to enter cells and exert its effects .
Result of Action
The activation of p53 by WR-1065 has several molecular and cellular effects. It provides cytoprotection by reducing oxidative stress, thereby preventing cellular damage . Additionally, it has been shown to have antiretroviral activity . As an active metabolite of Amifostine, it selectively protects normal tissues from the damaging effects of anti-neoplastic radiation therapy .
Action Environment
The action, efficacy, and stability of WR-1065 can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at room temperature (below 15°C) in a cool, dry place to maintain its stability
Properties
IUPAC Name |
2-(3-aminopropylamino)ethanethiol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2S.2ClH/c6-2-1-3-7-4-5-8;;/h7-8H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRLRDHLCIFZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCS.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31098-42-7 (Parent) | |
Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10163392 | |
Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14653-77-1 | |
Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-aminopropyl)amino]ethane-1-thiol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3-AMINOPROPYLAMINO)ETHANETHIOL DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE9VV16SZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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